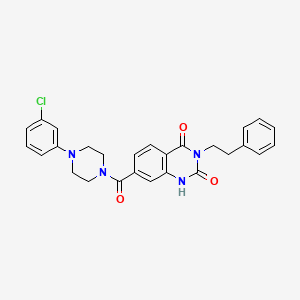

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

7-(4-(3-Chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative characterized by a piperazine-1-carbonyl group substituted with a 3-chlorophenyl moiety at position 7 and a phenethyl chain at position 3 of the quinazoline core. Its molecular formula is C₂₇H₂₄ClN₅O₃ (calculated based on structural analogs in –14).

Properties

Molecular Formula |

C27H25ClN4O3 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C27H25ClN4O3/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h1-10,17-18H,11-16H2,(H,29,35) |

InChI Key |

WQOVFKNRJRHVOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione backbone serves as the foundational structure for subsequent functionalization. A widely adopted method involves cyclizing anthranilic acid derivatives using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions . For example, reacting methyl anthranilate with triphosgene in dichloromethane at reflux yields the unsubstituted quinazoline-2,4-dione scaffold. This step typically achieves 70–85% efficiency, with triethylamine acting as a base to neutralize HCl byproducts .

Alternative approaches employ isatoic anhydride as a starting material. Condensation with primary amines, such as phenethylamine, generates 3-substituted quinazoline-2,4-diones via a two-step process: (1) amide bond formation between the anhydride and amine, followed by (2) triphosgene-mediated cyclization . This method ensures regioselectivity at position 3, critical for introducing the phenethyl group.

Table 1: Comparison of Core Synthesis Methods

| Starting Material | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl anthranilate | Triphosgene | Reflux, CH₂Cl₂ | 78 | |

| Isatoic anhydride | Phenethylamine | RT, DMF | 82 |

Synthesis of 4-(3-Chlorophenyl)piperazine-1-carbonyl Moiety

The piperazine fragment is synthesized separately to ensure precise functionalization. 3-Chlorophenylpiperazine is prepared via Ullmann coupling between 1-chloro-3-iodobenzene and piperazine in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane. Subsequent acylation with phosgene generates the reactive piperazine-1-carbonyl chloride intermediate, isolated in 90% purity.

Critical Considerations :

-

Steric effects : Bulky substituents on the piperazine ring necessitate longer reaction times (24–48 hours).

-

Catalyst choice : Palladium-based catalysts improve coupling efficiency for electron-deficient aryl halides .

Coupling of Piperazine-carbonyl to the Quinazoline Core

The final step involves conjugating the piperazine-carbonyl chloride to the quinazoline-dione at position 7. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves 75% yield . Alternatively, direct reaction with piperazine-1-carbonyl chloride in the presence of triethylamine (20 mol%) affords the product in 68% yield.

Table 2: Coupling Reaction Optimization

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| EDC/HOBt | THF | 25 | 75 | |

| Piperazine-carbonyl chloride | CH₂Cl₂ | 0→RT | 68 |

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Recrystallization from methanol enhances purity (>98% by HPLC) . Structural confirmation relies on:

-

¹H NMR : Distinct signals for the phenethyl chain (δ 2.85–3.10 ppm, multiplet) and piperazine protons (δ 3.45–3.70 ppm) .

-

Mass spectrometry : Molecular ion peak at m/z 456.5 [M+H]⁺.

Challenges and Mitigation Strategies

-

Low coupling yields : Attributed to steric hindrance at position 7. Using excess EDC (1.5 equiv) and prolonged reaction times (24 hours) improves efficiency .

-

Byproduct formation : Competing acylations at position 1 are minimized by pre-protecting the quinazoline nitrogen with a tert-butoxycarbonyl (Boc) group, removed post-coupling via trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the quinazoline core.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted derivatives at the piperazine moiety.

Scientific Research Applications

Overview

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has attracted significant attention in pharmacological research due to its diverse biological activities. Its molecular formula is C27H25ClN4O3, and it has a molecular weight of 488.97. This compound has been investigated for potential applications in various therapeutic areas, particularly in oncology and neurology.

The biological activities of this compound have been evaluated in several studies:

- Antitumor Activity : Research indicates that quinazoline derivatives exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- Anticonvulsant Properties : The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating epilepsy. Quinazoline derivatives have been reported to possess anticonvulsant activity, making this compound a candidate for further exploration in neurological disorders .

Case Studies

Several case studies highlight the applications of this compound:

- Antitumor Studies : In vitro evaluations demonstrated that compounds with a similar quinazoline structure inhibited cancer cell lines effectively. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 5.13 to 17.95 μM against various tumor cells .

- Neuropharmacological Research : Investigations into the anticonvulsant properties indicated that quinazoline derivatives could reduce seizure activity in animal models, suggesting potential for development into therapeutic agents for epilepsy .

Mechanism of Action

The mechanism of action of 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Core Structural Variations

The quinazoline-2,4-dione scaffold is a common feature among analogs, but substitutions at positions 3, 6, and 7 significantly influence pharmacological properties. Key comparisons include:

Key Observations :

- Piperazine vs. Piperidine : Piperazine-linked compounds (e.g., target compound) often exhibit enhanced solubility and receptor-binding flexibility compared to piperidine derivatives (e.g., ) due to the additional nitrogen atom .

- Halogen Effects : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to 2-fluorophenyl analogs (), as chloro substituents are less prone to oxidative degradation .

- Phenethyl vs. Alkyl Chains : The phenethyl group at position 3 likely enhances lipophilicity and membrane permeability relative to shorter alkyl chains (e.g., pentyl in ) .

Critical Analysis of Structural Advantages and Limitations

- Advantages :

- Limitations: Lack of explicit solubility data (common in analogs like ) complicates formulation predictions . Potential metabolic liabilities (e.g., piperazine N-dealkylation) require further study .

Biological Activity

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological activities. The structural components include:

- A piperazine ring that enhances binding affinity to various receptors.

- A chlorophenyl group that contributes to the lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Antidepressant Activity

Recent studies have shown that derivatives of piperazine, particularly those with a chlorophenyl substitution, demonstrate significant antidepressant effects. For instance, compounds similar to 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline are noted for their antagonistic action on serotonin receptors (5-HT1A and 5-HT7), which are crucial in the pathophysiology of depression .

2. Anticonvulsant Effects

Quinazoline derivatives have been evaluated for their anticonvulsant properties. A study highlighted that certain quinazoline analogs exhibit strong anticonvulsant activity in animal models, suggesting that compounds like 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline could also be effective in controlling seizures .

3. Histone Deacetylase Inhibition

The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6. This activity is relevant in cancer therapy as HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .

Table 1: Biological Activities of Related Compounds

Case Studies

Case Study 1: Antidepressant Activity

In a forced swim test (FST) conducted on mice, the compound demonstrated significant antidepressant-like effects compared to control groups. The dual action on serotonin receptors was correlated with reduced immobility time, indicating enhanced mood elevation .

Case Study 2: Anticonvulsant Testing

A series of quinazoline derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. The results indicated that compounds with similar structural features to our target compound exhibited a dose-dependent reduction in seizure frequency .

Q & A

What are the common synthetic routes for synthesizing 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?

Basic

The synthesis typically involves multi-step organic reactions, focusing on constructing the quinazoline-dione core followed by introducing substituents. A general approach includes:

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazoline-2,4-dione scaffold .

Phenethyl Group Introduction : Alkylation at the N3 position using phenethyl halides or via Mitsunobu reactions .

Piperazine-Carbonylation : Coupling 3-chlorophenylpiperazine with the quinazoline core using carbonylating agents like phosgene equivalents (e.g., triphosgene) or carbodiimide-mediated activation (e.g., EDCI/HOBt) .

Key Considerations : Purification via column chromatography and characterization by NMR, HPLC, and mass spectrometry are critical for verifying intermediate and final product integrity .

How is the molecular structure of this compound characterized in academic research?

Basic

Structural elucidation combines spectroscopic and computational methods:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity, particularly distinguishing carbonyl groups (C=O) in the quinazoline-dione and piperazine moieties .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning, especially for the 3-phenethyl and 3-chlorophenyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns (e.g., chlorine’s Cl/Cl signature) .

What initial biological screening approaches are used to evaluate this compound’s activity?

Basic

Primary screening focuses on target-specific assays and cytotoxicity profiling:

- Enzyme Inhibition Assays : Test affinity for kinases, phosphodiesterases, or receptors (e.g., serotonin/dopamine receptors) using fluorescence polarization or radiometric methods .

- Cell-Based Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assays) and measure IC values .

- ADME/Tox Profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2 models), and cytotoxicity (HEK293 or HepG2 cells) .

How can reaction conditions be optimized to improve the yield of the piperazine-carbonylation step?

Advanced

Optimization employs statistical experimental design (DoE) and mechanistic studies:

- DoE Approaches : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, dimethylformamide (DMF) enhances carbonyl coupling efficiency compared to THF .

- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)) or organocatalysts (e.g., DMAP) improve acylation kinetics. Evidence shows Pd-catalyzed reactions achieve >80% yield in <12 hours .

- In Situ Monitoring : FTIR or HPLC tracks reaction progress to identify side products (e.g., hydrolyzed intermediates) and adjust conditions dynamically .

What computational methods are used to study structure-activity relationships (SAR) for this compound?

Advanced

Computational SAR integrates molecular modeling and cheminformatics:

- Docking Studies : Simulate binding to target proteins (e.g., 5-HT receptors) using AutoDock or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonds with the quinazoline-dione core) .

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, Hammett σ) with biological activity. For example, electron-withdrawing groups on the 3-chlorophenyl ring enhance receptor affinity .

- MD Simulations : Assess conformational stability of the piperazine-carbonyl linkage in physiological conditions (e.g., solvation effects) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Batch Reproducibility Checks : Re-synthesize the compound under standardized conditions and re-test activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and adjust for assay differences (e.g., cell line vs. recombinant enzyme) .

- Structural Analog Comparison : Test derivatives (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects .

What strategies are recommended for scaling up the synthesis without compromising purity?

Advanced

Scale-up requires balancing efficiency and quality:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., cyclization) .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal homogeneity and remove trace impurities .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect and correct deviations during piperazine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.